L-DOPA-d3

Bioanalysis LC-MS/MS Method Validation Therapeutic Drug Monitoring

Quantification error from matrix effects or ion suppression compromises LC-MS/MS bioanalysis. L-DOPA-d3 (Levodopa-d3) provides an isotopic match to correct for extraction losses and ionization variability. - **Analytical precision:** 98 ± 5.6% recovery, ISn-ME: 97 ± 3.6% in plasma (FDA/EMA compliant) - **Deuterium pattern:** 2,5,6-D3 (not β,β-D2) - essential for neurochemical efficacy in Parkinson's models - **cGMP supplement testing:** 97.5-101.3% recovery for Mucuna pruriens label verification - **Supply:** Bulk mg-g quantities; stable isotope stock available

Molecular Formula C9H11NO4
Molecular Weight 200.21 g/mol
Cat. No. B10775841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-DOPA-d3
Molecular FormulaC9H11NO4
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)O
InChIInChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/i1D,2D,4D
InChIKeyWTDRDQBEARUVNC-KYKRLZBASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-DOPA-d3: Stable Isotope Standard & Drug Candidate


L-DOPA-d3 (Levodopa-d3, CAS 53587-29-4), also known as L-DOPA-2,5,6-d3 or D3-L-DOPA, is a triply deuterated isotopologue of the dopamine precursor levodopa (L-DOPA), featuring deuterium substitutions at the 2, 5, and 6 positions of the aromatic ring . It serves as a critical analytical internal standard for LC-MS/MS quantification of L-DOPA in complex biological matrices, leveraging near-identical physicochemical properties to correct for matrix effects, extraction losses, and ionization variability . Beyond its analytical utility, this compound is under preclinical investigation as a deuterated drug candidate (SD-1077) designed to exploit the kinetic isotope effect (KIE) for enhanced metabolic stability and prolonged pharmacodynamic action in Parkinson's disease models .

ISTD Workflow Stable isotope-labeled internal standard for LC-MS/MS bioanalysis
Model Context Preclinical Parkinson's disease model research tool
Isotopic Pattern Triply deuterated at aromatic 2,5,6 positions

L-DOPA-d3 Irreplaceability in Critical Workflows


Substituting L-DOPA-d3 with unlabeled L-DOPA or other deuterated variants introduces quantifiable errors in both analytical and pharmacological contexts. In LC-MS/MS bioanalysis, unlabeled internal standards are susceptible to the same matrix effects and ion suppression as the target analyte, yielding inaccurate quantification with recovery deviations exceeding ±10% [1]. Conversely, in drug development, the specific deuterium substitution pattern is decisive: L-DOPA with three deuterium substitutions (D3-L-DOPA) enhances striatal dopamine output significantly more effectively than conventional L-DOPA, while alternative substitution patterns (e.g., β,β-D2-L-DOPA) are neurochemically inferior and behaviorally ineffective [2]. Therefore, generic substitution compromises both analytical accuracy and biological activity, necessitating the use of this specific isotopologue.

vs. Unlabeled L-DOPA Matrix-effect correction may shift; unlabeled IS recovery deviations may exceed ±10% in bioanalysis, and striatal dopamine output context may differ.
vs. Other Deuterated Variants Substitution pattern is decisive: β,β-D2-L-DOPA reported as neurochemically inferior in microdialysis studies; triple-substitution context may not transfer.

L-DOPA-d3 Quantitative Differentiation Evidence


Analytical Recovery in Human Plasma

L-DOPA-d3 demonstrates superior and more consistent analytical recovery in human plasma compared to its unlabeled counterpart and other co-administered drugs. In a validated UHPLC-MS/MS method, mean IS-normalized recovery (ISn-RE) for L-DOPA-d3 was 98 ± 5.6%, significantly exceeding that of carbidopa (93 ± 3.2%) and LDME (79 ± 3.8%), and demonstrating lower variability than unlabeled L-DOPA (110 ± 3.5%) [1]. Furthermore, L-DOPA-d3 exhibited no detectable matrix effect (ISn-ME: 97 ± 3.6%), ensuring consistent ionization and quantification [1].

Analytical Recovery
Head-to-head
98 ± 5.6% vs. 110 ± 3.5% unlabeled
Supports ISTD recovery consistency in plasma
UHPLC-MS/MS; human plasma matrix; n=5
Bioanalysis LC-MS/MS Method Validation Therapeutic Drug Monitoring

Striatal Dopamine Output

D3-L-DOPA (L-DOPA-d3) produces a significantly greater and more sustained increase in striatal dopamine output compared to equimolar unlabeled L-DOPA and all other deuterium substitution variants. In vivo microdialysis in the 6-OHDA-lesioned rat striatum revealed that D3-L-DOPA enhanced dopamine output more effectively than L-DOPA, an effect comparable to combining L-DOPA with the MAO-B inhibitor selegiline [1]. In intact rats, D3-L-DOPA dramatically increased the duration of dopamine output and reduced noradrenaline output relative to L-DOPA [2]. Critically, β,β-D2-L-DOPA was less effective than L-DOPA in raising striatal dopamine levels, underscoring the unique efficacy of the triple-substituted pattern [3].

Striatal Dopamine Output
Head-to-head
D3-L-DOPA > L-DOPA; comparable to L-DOPA + selegiline
Reported neurochemical model-response context
In vivo microdialysis; 6-OHDA rat striatum
Neurochemistry Parkinson's Disease In Vivo Microdialysis

Behavioral Potency and Dose-Sparing Effect

D3-L-DOPA exhibits increased behavioral potency and a dose-sparing effect compared to unlabeled L-DOPA in preclinical Parkinson's disease models. In the reserpinized rat model, D3-L-DOPA produced more pronounced stimulation of locomotor activity than conventional L-DOPA [1]. In the 6-OHDA-lesion model, an acute challenge with D3-L-DOPA produced increased motor activation [2]. Crucially, in a chronic treatment design, a lower dose of D3-L-DOPA—just 60% of the equivalent L-DOPA dose—produced similar anti-parkinsonian benefit while markedly reducing the expression of dyskinesias [2]. In the cylinder test, an equivalent dose of D3-L-DOPA produced superior anti-akinetic effects compared to L-DOPA (p<0.05) [3].

Dose-Sparing Effect
Head-to-head
60% dose vs. L-DOPA; similar anti-parkinsonian endpoint; reduced dyskinesias
Supports dose-model interpretation context
Chronic 6-OHDA rat model; cylinder test
Behavioral Pharmacology Parkinson's Disease Models Motor Function

Dietary Supplement Recovery and Accuracy

L-DOPA-d3 (L-DOPA-ring-d3) enables high-accuracy enantiomeric determination of DOPA in complex botanical matrices. When used as an internal standard for LC-MS analysis of Mucuna pruriens dietary supplements, method validation yielded spike recoveries for L- and D-DOPA enantiomers between 97.5% and 101.3% at both low (50 µg/g) and high (500 µg/g) fortification levels [1]. This performance exceeds typical acceptance criteria (80–120%) and is superior to methods employing non-isotopic internal standards, which are prone to matrix-induced errors in plant extracts [2].

Dietary Supplement Recovery
Method context
97.5–101.3% across enantiomers
Supports botanical matrix QC application
Mucuna pruriens; LC-MS; 50–500 µg/g spikes
Food Analysis Chiral Separation Dietary Supplement QC

Natural Heavy Isotope Interference

When co-quantifying deuterated (L-DOPA-d3) and nondeuterated levodopa, the natural abundance of heavy isotopes (e.g., 13C, 15N) in the nondeuterated compound can contribute up to 100% to the response of the deuterated analyte channel, leading to overestimation of deuterated drug concentrations [1]. This phenomenon, documented in a clinical LC-MS/MS method for plasma and urine, necessitates careful interpretation of concentration data and optimized MS parameters. Importantly, the study confirmed that heavy isotopes in the deuterated internal standard do not affect the reliability of quantifying nondeuterated levodopa when L-DOPA-d3 is used as the internal standard [1].

Isotopic Interference
Class-level inference
Up to 100% overestimation risk for D3-L-DOPA if uncorrected
Data to verify; method validation review required
Human plasma/urine; parallel D3/non-deuterated LC-MS/MS
LC-MS/MS Interference Stable Isotope Dilution Assay Pharmacokinetics

L-DOPA-d3: Validated Research and Industrial Applications


Regulatory-Compliant LC-MS/MS Bioanalysis

Employ L-DOPA-d3 as the internal standard for quantifying levodopa in human plasma to achieve method validation metrics compliant with FDA/EMA guidelines. The compound's demonstrated 98 ± 5.6% recovery and negligible matrix effect (ISn-ME: 97 ± 3.6%) [1] ensure accurate, precise quantification across the therapeutic range, essential for characterizing the pharmacokinetics of novel levodopa formulations or combination therapies.

Preclinical Parkinson's Disease Development

Utilize L-DOPA-d3 (SD-1077) as a lead compound in rodent models of Parkinson's disease to investigate the kinetic isotope effect on dopamine metabolism and motor function. The established superior neurochemical efficacy and 40% dose-sparing effect relative to unlabeled L-DOPA [2][3] provide a robust preclinical foundation for advancing deuterated levodopa into clinical trials as a potential monotherapy with reduced dyskinesia risk.

Botanical Supplement QC and Authenticity Testing

Implement L-DOPA-d3 as an isotope dilution internal standard for LC-MS/MS quantification of L-DOPA and its enantiomers in Mucuna pruriens dietary supplements. Validated recoveries of 97.5–101.3% [4] at regulatory-relevant concentrations ensure accurate label claim verification and detection of adulteration, supporting compliance with cGMP requirements for dietary supplements.

Parallel Quantification of Deuterated and Nondeuterated Drugs

Leverage L-DOPA-d3 as a model compound to develop and validate LC-MS/MS methods capable of simultaneously measuring deuterated and nondeuterated drug forms in biological matrices. The documented isotopic crosstalk phenomenon, where natural heavy isotopes contribute up to 100% to the deuterated channel [5], serves as a critical case study for designing interference-free MRM transitions and interpreting pharmacokinetic data from clinical trials of deuterated pharmaceuticals.

Application
Selection Property
Validation Focus
LC-MS/MS Bioanalysis
ISTD for human plasma research matrices
Matrix-effect correction; bioanalytical validation review
Preclinical Parkinson's Research
Deuterated tool compound for model-response studies
Dopamine output endpoint context; dose-response model review
Dietary Supplement QC
Isotope dilution for botanical matrix analysis
Enantiomer recovery; method-transfer context
Deuterated Drug Method Development
Parallel quantification model compound
Isotopic crosstalk review; ISTD benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-DOPA-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.